molecular formula C14H14N6OS B2816265 N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide CAS No. 1058231-75-6

N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide

Cat. No.: B2816265
CAS No.: 1058231-75-6
M. Wt: 314.37
InChI Key: PKHLUTVMSQXGOU-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms and are an essential part of nucleotides in DNA and RNA .


Synthesis Analysis

Triazoles can be synthesized through numerous approaches, one of the most popular being the click chemistry approach . Pyrimidines can be synthesized via reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered ring containing two carbon and three nitrogen atoms . Pyrimidines have a six-membered ring with four carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their versatile structure . Pyrimidines can also participate in a wide range of reactions .


Physical and Chemical Properties Analysis

Triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Scientific Research Applications

Synthesis and Chemical Properties

N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide and its derivatives have been a focus in synthetic chemistry. The synthesis of related compounds, such as pyrazolo[1,5-a]pyrimidines and triazolopyrimidines, has been achieved through various methods. These processes often involve heterocyclic amines and sodium derivatives, demonstrating the compound's versatility in chemical reactions. The synthesized compounds have been fully characterized, highlighting their potential for various applications (Abdelhamid et al., 2016).

Antimicrobial and Antitumor Properties

Compounds structurally similar to this compound have shown promising antimicrobial and antitumor activities. For instance, certain thiazolopyrimidines demonstrated potential as antimicrobial and antitumor agents in research, suggesting similar possibilities for this compound derivatives (El-Bendary et al., 1998).

Antihypertensive and Antiasthma Agents

Derivatives of triazolopyrimidine, a class to which this compound belongs, have been studied for their potential as antihypertensive and antiasthma agents. These studies indicate the compound's relevance in the development of new pharmacological treatments (Medwid et al., 1990).

Antituberculous Activity

Some derivatives of triazolopyrimidine have been evaluated for their tuberculostatic activity. This research suggests the potential of this compound in developing treatments for tuberculosis (Titova et al., 2019).

Future Directions

The future directions in the research of these compounds could involve the development of new synthesis methods, exploration of new biological activities, and the design of new drugs based on these structures .

Properties

IUPAC Name

N-methyl-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-19(10-6-4-3-5-7-10)11(21)8-22-14-12-13(15-9-16-14)20(2)18-17-12/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHLUTVMSQXGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)N(C)C3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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